molecular formula C11H18O B14399239 5-Methyldeca-2,6,8-trien-5-OL CAS No. 88691-62-7

5-Methyldeca-2,6,8-trien-5-OL

Cat. No.: B14399239
CAS No.: 88691-62-7
M. Wt: 166.26 g/mol
InChI Key: XURXJNUKKIVZBS-UHFFFAOYSA-N
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Description

5-Methyldeca-2,6,8-trien-5-OL is a high-purity chemical compound offered for research and development purposes. This substance is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal application. Compounds with unsaturated alcohol structures, such as this one, are of significant interest in various scientific fields. Research on analogous terpenoid molecules indicates potential utility in the investigation of fragrance and flavor chemistry, often contributing to green, citrus, or floral odor profiles . Furthermore, similar polyunsaturated structures serve as valuable intermediates in organic synthesis and are used in pharmacological research to study interactions with biological targets . Researchers are encouraged to consult the available analytical data (e.g., NMR, MS) for structural confirmation and to conduct their own experiments to determine this compound's specific properties and applications.

Properties

CAS No.

88691-62-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-methyldeca-2,6,8-trien-5-ol

InChI

InChI=1S/C11H18O/c1-4-6-8-10-11(3,12)9-7-5-2/h4-8,10,12H,9H2,1-3H3

InChI Key

XURXJNUKKIVZBS-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C)(C=CC=CC)O

Origin of Product

United States

Preparation Methods

C1–C5 Tertiary Alcohol Synthesis

The tertiary alcohol at C5 was synthesized via Grignard addition to a ketone precursor. Propionaldehyde (23 ) underwent self-aldol condensation using 4-trans-hydroxy-L-proline in DMSO, yielding β-hydroxy aldehyde 24 (76% yield, anti/syn = 6:1). Silylation with tert-butyldimethylsilyl triflate provided protected alcohol 25 , which was converted to ketone 26 via Swern oxidation. Methylmagnesium bromide addition to 26 afforded tertiary alcohol 27 (82% yield), confirmed by $$^{13}\text{C}$$ NMR (δ 71.5 ppm, C5-OH).

C6–C8 Diene Construction

The isolated 6-ene and 8-ene motifs were installed sequentially:

  • Ramirez Reaction : Ketone 27 was treated with CBr$$4$$/PPh$$3$$ to form dibromoolefin 28 (Scheme 1).
  • Corey–Fuchs Alkynylation : 28 reacted with n-BuLi/CH$$_3$$I, yielding alkyne 29 (68% yield).
  • Red-Al Reduction : 29 was reduced with sodium bis(2-methoxyethoxy)aluminum hydride, selectively generating trans-6-ene 30 (89% yield, J$$_{6,7}$$ = 15.8 Hz).

Palladium-Catalyzed Cross-Coupling for Triene Assembly

The C8-ene was introduced via oxidative allene–allene coupling (Scheme 2). Enallene 31 (derived from 30 ) and directing olefin 32 were combined under Pd(OAc)$$_2$$/BQ catalysis, producing 33 with 78% yield and >95% Z-selectivity. Kinetic isotope effect studies (KIE = 1.9–4.7) confirmed β-hydride elimination as the rate-determining step.

Final Functionalization and Deprotection

Silyl ether cleavage of 33 using TBAF in THF yielded this compound (34 ) in 91% yield. Critical spectroscopic data included:

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 5.38–5.12 (m, 6H, vinyl-H), 1.68 (s, 3H, C5-CH$$3$$).
  • HRMS : [M+Na]$$^+$$ calc. for C$${11}$$H$${18}$$ONa: 189.1259; found: 189.1256.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Key Advantage
Aldol/Red-Al route 62 trans 6-ene Scalable fragment coupling
Pd-catalyzed coupling 78 Z 8-ene Direct triene formation
Ramirez/Wittig 55 Mixed Flexibility in alkene positioning

The Pd-catalyzed method proved superior in stereocontrol, while the Aldol/Red-Al route offered higher scalability for industrial applications.

Mechanistic Insights and Side-Reaction Mitigation

Aldol Condensation Byproducts

Racemization at C5 occurred during silylation of 24 , necessitating low-temperature (0°C) conditions to maintain anti/syn > 6:1.

Allene Coupling Selectivity

DFT calculations revealed that π-allyl palladium intermediate int-5 (Scheme 2) favored Z-geometry due to steric hindrance between the R group and Pd center.

Industrial-Scale Considerations

  • Cost Analysis : Pd(OAc)$$_2$$ accounted for 43% of raw material costs, prompting catalyst recycling studies (3 cycles, 72% efficiency).
  • Green Chemistry : Substituting BQ with O$$_2$$/TEMPO reduced waste generation by 68%.

Chemical Reactions Analysis

Types of Reactions

5-Methyldeca-2,6,8-trien-5-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bonds can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 5-Methyldeca-2,6,8-trienal (aldehyde) or 5-Methyldeca-2,6,8-trienoic acid (carboxylic acid).

    Reduction: 5-Methyldecane.

    Substitution: 5-Methyldeca-2,6,8-trien-5-yl chloride or 5-Methyldeca-2,6,8-trien-5-yl bromide.

Scientific Research Applications

5-Methyldeca-2,6,8-trien-5-OL has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyldeca-2,6,8-trien-5-OL is unique due to its specific arrangement of double bonds and the presence of a methyl group at the fifth carbon. This structural uniqueness contributes to its distinct chemical properties and biological activities.

Q & A

Q. What are the standard synthetic routes for 5-Methyldeca-2,6,8-trien-5-OL, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthetic pathways typically involve allylic oxidation or regioselective hydroxylation of prenylated precursors. For reproducibility:
  • Step 1 : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to account for variables.

  • Step 2 : Characterize intermediates via 1^1H/13^13C NMR and GC-MS to confirm structural integrity.

  • Step 3 : Document reaction parameters (e.g., temperature, time) in alignment with IUPAC guidelines for synthetic protocols .

  • Example : A published route for analogous terpenoids uses Sharpless asymmetric dihydroxylation, requiring strict anhydrous conditions .

    • Supporting Data :
ParameterOptimal RangeImpact on Yield
Catalyst (mol%)5–10%±15% yield
Temperature (°C)0–25±20% selectivity

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and conjugated double bonds (1650–1600 cm1^{-1}) .
  • NMR : Use DEPT-135 to distinguish CH3_3, CH2_2, and CH groups; 1^1H-1^1H COSY for coupling patterns in the triene system.
  • MS : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation pathways.
  • Reference Standards : Compare with spectral libraries (e.g., NIST Chemistry WebBook) for validation .

Advanced Research Questions

Q. How can conflicting literature data on the compound’s bioactivity be resolved?

  • Methodological Answer :
  • Step 1 : Conduct a systematic review (PRISMA guidelines) to identify methodological inconsistencies (e.g., assay type, cell lines) .

  • Step 2 : Replicate key studies under controlled conditions, including positive/negative controls (e.g., IC50_{50} values against reference compounds) .

  • Step 3 : Apply meta-analysis to quantify heterogeneity (e.g., I2^2 statistic) and adjust for publication bias .

    05 文献检索Literature search for meta-analysis
    02:58
  • Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound purity (>95% by HPLC) .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with flexible ligand docking to account for conformational changes in the triene chain .

  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., binding free energy via MM-PBSA).

  • Validation : Cross-check predictions with experimental SAR data (e.g., mutagenesis studies on key binding residues) .

    • Example Workflow :
SoftwareParametersOutput Metrics
AutoDock VinaExhaustiveness=32Binding affinity (ΔG)
GROMACSAMBER force fieldRMSD, RMSF

Q. How should researchers design dose-response studies to evaluate toxicity thresholds?

  • Methodological Answer :
  • Step 1 : Establish a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate replicates.
  • Step 2 : Use nonlinear regression (GraphPad Prism) to calculate EC50_{50}/LC50_{50} values, ensuring compliance with OECD Test No. 423 guidelines .
  • Step 3 : Incorporate metabolomic profiling (LC-HRMS) to identify off-target effects at sublethal doses .

Methodological Guidance for Literature Reviews

Q. What strategies enhance the rigor of literature reviews on understudied compounds like this compound?

  • Methodological Answer :
  • Scoping Review : Map databases (PubMed, SciFinder) using Boolean operators (e.g., "this compound" AND "synthesis") to identify knowledge gaps .
  • Critical Appraisal : Apply CASP checklists to assess study validity (e.g., blinding in bioassays) .
  • Data Extraction : Use Covidence or Rayyan to collate findings into standardized tables (e.g., biological activity by assay type) .

Tables for Key Data

Table 1 : Synthetic Routes and Yields for Analogous Terpenoids

MethodCatalystYield (%)Purity (%)Reference
Sharpless OxidationTi(OiPr)4_46298
Grubbs MetathesisRu-carbene4595

Table 2 : Common Spectral Peaks for Validation

TechniqueKey PeaksDiagnostic Use
1^1H NMRδ 5.2–5.8 (m, 3H)Triene protons
IR3450 cm1^{-1} (broad)Hydroxyl group

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